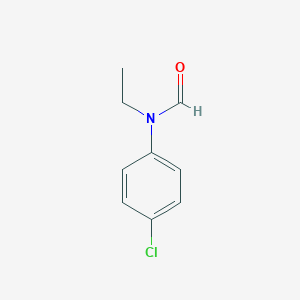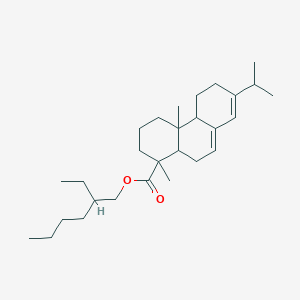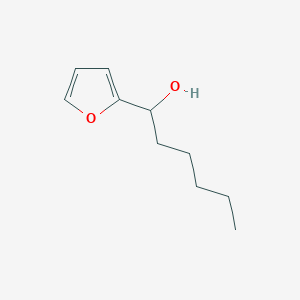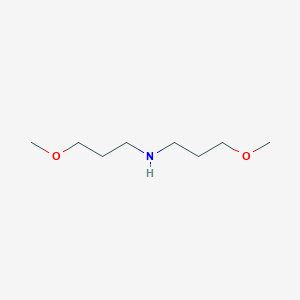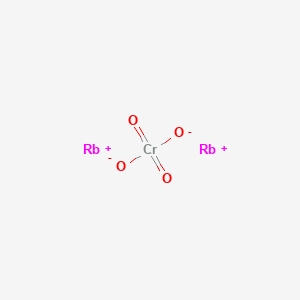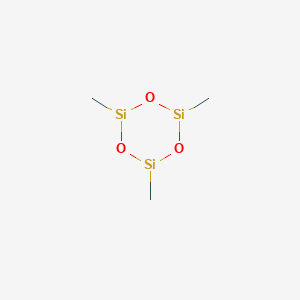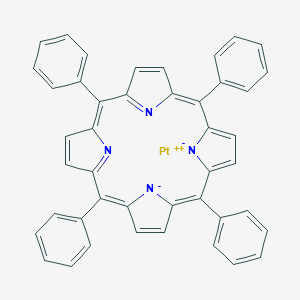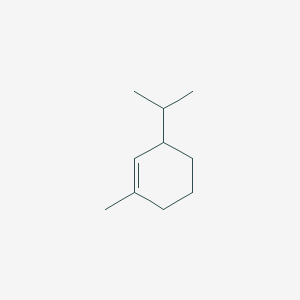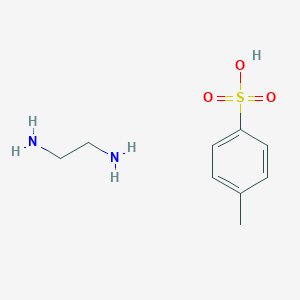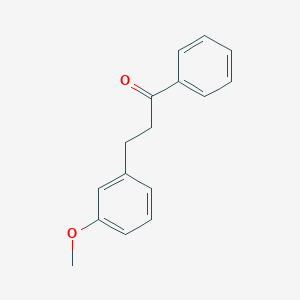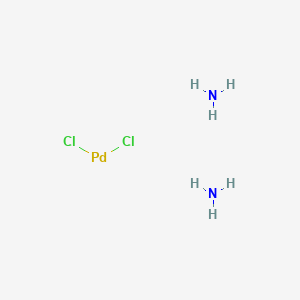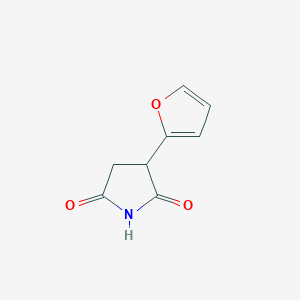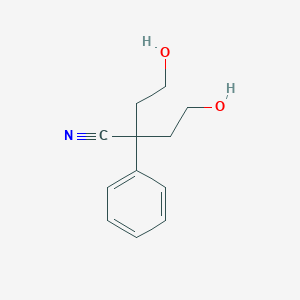
4-Hydroxy-2-(2-hydroxyethyl)-2-phenylbutyronitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxy-2-(2-hydroxyethyl)-2-phenylbutyronitrile, also known as HEPB, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. HEPB is a nitrile derivative of phenylbutyric acid and is synthesized through a multi-step process.
Wirkmechanismus
The mechanism of action of 4-Hydroxy-2-(2-hydroxyethyl)-2-phenylbutyronitrile is not fully understood. However, it is thought to act by inhibiting the activity of enzymes involved in the production of pro-inflammatory cytokines and by inducing cell cycle arrest and apoptosis in cancer cells. 4-Hydroxy-2-(2-hydroxyethyl)-2-phenylbutyronitrile has also been shown to activate the Nrf2-ARE pathway, which is involved in the regulation of antioxidant and detoxification genes.
Biochemische Und Physiologische Effekte
4-Hydroxy-2-(2-hydroxyethyl)-2-phenylbutyronitrile has been shown to have several biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the levels of anti-inflammatory cytokines, such as IL-10. 4-Hydroxy-2-(2-hydroxyethyl)-2-phenylbutyronitrile has also been shown to reduce the expression of genes involved in inflammation, such as COX-2 and iNOS. In addition, 4-Hydroxy-2-(2-hydroxyethyl)-2-phenylbutyronitrile has been found to induce cell cycle arrest and apoptosis in cancer cells and protect neurons from oxidative stress-induced damage.
Vorteile Und Einschränkungen Für Laborexperimente
4-Hydroxy-2-(2-hydroxyethyl)-2-phenylbutyronitrile has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. 4-Hydroxy-2-(2-hydroxyethyl)-2-phenylbutyronitrile has also been shown to be non-toxic and well-tolerated in animal studies. However, there are also some limitations to the use of 4-Hydroxy-2-(2-hydroxyethyl)-2-phenylbutyronitrile in lab experiments. It is a relatively new compound, and there is limited information available on its pharmacokinetics and pharmacodynamics. In addition, the mechanism of action of 4-Hydroxy-2-(2-hydroxyethyl)-2-phenylbutyronitrile is not fully understood, which makes it difficult to design experiments to investigate its effects.
Zukünftige Richtungen
There are several future directions for the study of 4-Hydroxy-2-(2-hydroxyethyl)-2-phenylbutyronitrile. One area of research is the investigation of its potential applications in the treatment of inflammatory and neurodegenerative diseases. Another area of research is the development of new synthetic methods for 4-Hydroxy-2-(2-hydroxyethyl)-2-phenylbutyronitrile that are more efficient and cost-effective. In addition, further studies are needed to elucidate the mechanism of action of 4-Hydroxy-2-(2-hydroxyethyl)-2-phenylbutyronitrile and to investigate its pharmacokinetics and pharmacodynamics. Overall, 4-Hydroxy-2-(2-hydroxyethyl)-2-phenylbutyronitrile is a promising compound that has the potential to make significant contributions to the field of scientific research.
Synthesemethoden
4-Hydroxy-2-(2-hydroxyethyl)-2-phenylbutyronitrile is synthesized through a multi-step process that involves the reaction of 2-phenylbutyronitrile with ethylene oxide, followed by hydrolysis and acidification. The final product is obtained through recrystallization. The synthesis of 4-Hydroxy-2-(2-hydroxyethyl)-2-phenylbutyronitrile is a complex process that requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
4-Hydroxy-2-(2-hydroxyethyl)-2-phenylbutyronitrile has been extensively studied for its potential applications in scientific research. It has been found to exhibit anti-inflammatory, anti-cancer, and neuroprotective properties. 4-Hydroxy-2-(2-hydroxyethyl)-2-phenylbutyronitrile has been shown to inhibit the production of pro-inflammatory cytokines and reduce the expression of genes involved in inflammation. It has also been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, 4-Hydroxy-2-(2-hydroxyethyl)-2-phenylbutyronitrile has been found to protect neurons from oxidative stress-induced damage.
Eigenschaften
CAS-Nummer |
10469-27-9 |
|---|---|
Produktname |
4-Hydroxy-2-(2-hydroxyethyl)-2-phenylbutyronitrile |
Molekularformel |
C12H15NO2 |
Molekulargewicht |
205.25 g/mol |
IUPAC-Name |
4-hydroxy-2-(2-hydroxyethyl)-2-phenylbutanenitrile |
InChI |
InChI=1S/C12H15NO2/c13-10-12(6-8-14,7-9-15)11-4-2-1-3-5-11/h1-5,14-15H,6-9H2 |
InChI-Schlüssel |
UOZFONUAKNTHHC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(CCO)(CCO)C#N |
Kanonische SMILES |
C1=CC=C(C=C1)C(CCO)(CCO)C#N |
Andere CAS-Nummern |
10469-27-9 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



